An In-depth Technical Guide on the Core Properties of 2-Hydroxy-5-iminoazacyclopent-3-ene
An In-depth Technical Guide on the Core Properties of 2-Hydroxy-5-iminoazacyclopent-3-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-Hydroxy-5-iminoazacyclopent-3-ene, a pyrroline-class antibiotic. The document details its chemical structure, physicochemical properties, and biological activity. A significant focus is placed on its proposed mechanism of action as a protonophore, a class of compounds that disrupt cellular membrane potential. This guide also outlines generalized experimental protocols for the synthesis and characterization of this and similar compounds, providing a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
2-Hydroxy-5-iminoazacyclopent-3-ene, also known by its synonym 2,5-Dihydro-5-imino-1H-pyrrol-2-ol and CAS number 71765-74-7, is a heterocyclic organic compound with emerging interest in the field of antibiotics. Its structural features, including a hydroxyl group and an imino group on a five-membered nitrogen-containing ring, confer upon it a unique chemical reactivity and biological activity. As a member of the pyrroline class of antibiotics, it exhibits mild activity against both Gram-positive and Gram-negative bacteria[1]. This guide aims to consolidate the current understanding of its core properties to facilitate further research and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Hydroxy-5-iminoazacyclopent-3-ene
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | ECHEMI[2] |
| Molecular Weight | 98.10 g/mol | ECHEMI[2] |
| Exact Mass | 98.048012819 u | ECHEMI[2] |
| Topological Polar Surface Area | 58.6 Ų | ECHEMI[2] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 2 | ECHEMI[2] |
| XLogP3 | -1.2 | ECHEMI[2] |
| Complexity | 128 | ECHEMI[2] |
| Color and Form | Solid | CymitQuimica[1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-Hydroxy-5-iminoazacyclopent-3-ene is not extensively documented in publicly accessible literature, general methods for the synthesis of related pyrrole and dihydropyrrole derivatives can be adapted.
Generalized Synthesis Protocol
A plausible synthetic approach involves a multi-component reaction, which is a common strategy for constructing heterocyclic scaffolds[3]. A potential pathway could involve the condensation of an α,β-unsaturated aldehyde or ketone with an amine and a source of the imino and hydroxyl functionalities.
Illustrative Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene.
Characterization Methods
The characterization of the synthesized compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.
Table 2: Experimental Protocols for Characterization
| Technique | Protocol | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. | The ¹H NMR spectrum should show characteristic peaks for the vinyl, imino, and hydroxyl protons. The ¹³C NMR should confirm the presence of the expected number of carbon atoms in their respective chemical environments. |
| Infrared (IR) Spectroscopy | Prepare a KBr pellet of the solid sample or analyze as a thin film. | The IR spectrum should display characteristic absorption bands for N-H stretching (imine), O-H stretching (hydroxyl), C=N stretching (imine), and C=C stretching (alkene). |
| Mass Spectrometry (MS) | Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass. | The mass spectrum should show a molecular ion peak corresponding to the calculated exact mass of the compound (98.0480 u). |
| Elemental Analysis | Perform combustion analysis to determine the percentage composition of C, H, and N. | The experimental percentages should be in close agreement with the calculated values for the molecular formula C₄H₆N₂O. |
Biological Activity and Mechanism of Action
2-Hydroxy-5-iminoazacyclopent-3-ene is classified as a pyrroline-class antibiotic with mild activity against both Gram-positive and Gram-negative bacteria[1]. The broader class of pyrrolomycin antibiotics are known to act as potent protonophores[4]. This suggests that the primary mechanism of action for 2-Hydroxy-5-iminoazacyclopent-3-ene is the disruption of the proton motive force across bacterial cell membranes.
Protonophore Mechanism
Protonophores are lipid-soluble weak acids that can transport protons across a lipid membrane. This action uncouples oxidative phosphorylation from ATP synthesis by dissipating the proton gradient that is essential for ATP synthase function.
Signaling Pathway of a Protonophore:
Caption: The catalytic cycle of a protonophore across a bacterial membrane.
This disruption of the proton gradient leads to a collapse of the membrane potential, inhibiting essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motion, ultimately resulting in bacterial cell death.
Applications in Drug Development
The unique structure and biological activity of 2-Hydroxy-5-iminoazacyclopent-3-ene make it an interesting scaffold for the development of novel antimicrobial agents. Its broad-spectrum, albeit mild, activity suggests that chemical modifications could enhance its potency and selectivity. Further research into structure-activity relationships (SAR) could lead to the design of more effective antibiotics that may circumvent existing resistance mechanisms.
Conclusion
2-Hydroxy-5-iminoazacyclopent-3-ene is a promising, yet understudied, pyrroline antibiotic. This guide has summarized its known fundamental properties and proposed a scientifically plausible mechanism of action based on its chemical class. The provided generalized experimental protocols offer a starting point for researchers to synthesize and characterize this molecule, paving the way for a more thorough investigation of its therapeutic potential. Further studies are warranted to elucidate its precise biological targets and to explore its potential as a lead compound in the development of new antibacterial therapies.
